molecular formula C12H6O2S B3065487 Naphtho(2,3-b)thiophene-4,9-dione CAS No. 4968-81-4

Naphtho(2,3-b)thiophene-4,9-dione

Cat. No.: B3065487
CAS No.: 4968-81-4
M. Wt: 214.24 g/mol
InChI Key: GDUFLCCHLCZVCJ-UHFFFAOYSA-N
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Description

Naphtho(2,3-b)thiophene-4,9-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by a fused ring structure that includes both naphthalene and thiophene units

Future Directions

While specific future directions for thiophanthraquinone research are not available in the retrieved sources, there are several papers discussing future directions in related fields. For example, one paper discusses future directions in T-cell redirecting therapies for B-cell non-Hodgkin lymphoma . Another paper discusses future directions in photodynamic therapy . These could potentially provide insights into future research directions for thiophanthraquinone.

Relevant Papers

Several relevant papers were retrieved during the search. One paper discusses a Retrieval-Augmented Generative Agent for Scientific Research . Another paper discusses Selective Attention for Robust and Compositional Transformer Encodings for Vision . A review on six-membered nitrogen-containing heterocyclic compounds discusses the pharmacological activities of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphtho(2,3-b)thiophene-4,9-dione typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. This reaction is catalyzed by palladium on carbon (Pd/C) under hydrogenolysis conditions . Another method involves the Stille cross-coupling polymerization of benzodithiophene donor units with this compound acceptor units .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Naphtho(2,3-b)thiophene-4,9-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted derivatives of this compound.

Mechanism of Action

The mechanism by which naphtho(2,3-b)thiophene-4,9-dione exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphtho(2,3-b)thiophene-4,9-dione is unique due to its specific ring structure, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in the development of advanced materials for organic electronics and photovoltaic applications .

Properties

IUPAC Name

benzo[f][1]benzothiole-4,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6O2S/c13-10-7-3-1-2-4-8(7)11(14)12-9(10)5-6-15-12/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDUFLCCHLCZVCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197968
Record name Naphtho(2,3-b)thiophene-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4968-81-4
Record name Naphtho(2,3-b)thiophene-4,9-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004968814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC149689
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149689
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Naphtho(2,3-b)thiophene-4,9-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAPHTHO(2,3-B)THIOPHENE-4,9-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4NS1RG3HV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-(thiophene-2-carbonyl)benzoic acid (1, 14.0 g, 60.3 mmol, 1.0 equiv.), nitrobenzene (400 mL), and phosphorus pentachloride (18.8 g, 90.4 mmol. 1.5 equiv.) were added to a schlenk flask. Aluminum chloride was then added (12.1 g, 90.4 mmol, 1.5 equiv.), and the reaction was stirred for 1 hour at room temperature followed by 4 hours at 140° C. The solvent was distilled off under vacuum, and the black residue was sonicated in dichloromethane (500 mL) and filtered through CELITE®. The filtrate was concentrated in vacuo and purified by column chromatography (silica gel, dichloromethane:hexanes (1:1)→dichloromethane). The product was further purified by recrystallization from methanol to give 2 as brown needle-shaped crystals (6.45 g, 50%). 1H NMR (500 MHz, CDCl3) δ8.26-8.24 (m, 2H), 7.78-7.77 (m, 2H), 7.75-7.71 (m, 2H). m.p. 232-234° C.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
18.8 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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